Cetearyl phosphate

Catalog No.
S13182835
CAS No.
90506-73-3
M.F
C34H71O8P
M. Wt
638.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cetearyl phosphate

CAS Number

90506-73-3

Product Name

Cetearyl phosphate

IUPAC Name

hexadecanoic acid;octadecanoic acid;phosphoric acid

Molecular Formula

C34H71O8P

Molecular Weight

638.9 g/mol

InChI

InChI=1S/C18H36O2.C16H32O2.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;1-5(2,3)4/h2-17H2,1H3,(H,19,20);2-15H2,1H3,(H,17,18);(H3,1,2,3,4)

InChI Key

NDSQWHRDZXKSHX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.OP(=O)(O)O

Cetearyl phosphate is a chemical compound classified as a phosphate ester, specifically a mixture of the mono- and di-esters of phosphoric acid with cetearyl alcohol, which consists of a blend of cetyl (C16) and stearyl (C18) alcohols. It is commonly used in cosmetic formulations due to its properties as an emulsifier, surfactant, and skin conditioning agent. The compound is recognized for its ability to stabilize oil-in-water emulsions and enhance the texture and feel of cosmetic products, making it a valuable ingredient in creams, lotions, and hair care products .

Characteristic of phosphate esters. These include:

  • Hydrolysis: In the presence of water, cetearyl phosphate can break down into cetearyl alcohol and phosphoric acid. This reaction is catalyzed by acidic or basic conditions.
  • Esterification: Cetearyl alcohol can react with phosphoric acid to form cetearyl phosphate, which involves the removal of water (a condensation reaction).
  • Complexation: Cetearyl phosphate can interact with metal ions or other surfactants through ionic or hydrogen bonding, affecting its emulsifying properties .

Cetearyl phosphate exhibits several biological activities that contribute to its functionality in cosmetics:

  • Skin Conditioning: It helps to maintain skin hydration and improve texture by forming a barrier that prevents moisture loss.
  • Emulsification: The compound stabilizes emulsions by reducing surface tension between oil and water phases, facilitating the mixing of these immiscible liquids.
  • Irritation Potential: Studies have shown that cetearyl phosphate has low irritation potential when used in cosmetic formulations, making it suitable for sensitive skin applications .

Cetearyl phosphate is synthesized through the following methods:

  • Esterification Reaction: Cetearyl alcohol is reacted with phosphoric acid or its anhydrides under controlled conditions to produce cetearyl phosphate. This process typically requires heat and may involve catalysts to enhance the reaction rate.
  • Transesterification: This method involves exchanging the alkoxy groups of triglycerides or fatty acids with phosphoric acid derivatives, yielding cetearyl phosphate along with other products.
  • Direct Phosphorylation: Fatty alcohols can be directly phosphorylated using phosphorus oxychloride or phosphorus pentoxide in an organic solvent, leading to the formation of cetearyl phosphate .

Cetearyl phosphate finds extensive use in various industries, particularly in cosmetics and personal care products:

  • Cosmetics: As an emulsifier and stabilizer in creams, lotions, and ointments.
  • Hair Care Products: Used in conditioners and shampoos for its conditioning properties.
  • Pharmaceuticals: Acts as an excipient in topical formulations.
  • Food Industry: Occasionally utilized as an emulsifier in food products .

Cetearyl phosphate shares similarities with several other alkyl phosphates but exhibits unique characteristics that distinguish it from these compounds. Here are some similar compounds along with a comparison:

Compound NameStructure TypeUnique Features
Cetyl phosphateMonoesterPrimarily used as an emulsifier; less complex than cetearyl phosphate.
Potassium cetyl phosphateSalt formEnhanced solubility; often used in hair care products.
Stearyl phosphateMonoesterSimilar emulsifying properties but derived from stearyl alcohol only.
Dicetyl phosphateDiesterFunctions primarily as a surfactant; not as effective for skin conditioning compared to cetearyl phosphate.
Tricetyl phosphateTriesterHigher molecular weight; used mainly as a plasticizer rather than an emulsifier .

Cetearyl phosphate's unique blend of cetyl and stearyl chains provides it with superior emulsifying properties and skin conditioning effects compared to its counterparts.

Cetearyl phosphate is a synthetic ester derived from phosphoric acid and a blend of cetyl (C16) and stearyl (C18) alcohols. Its chemical structure comprises mono- and di-esters of these long-chain fatty alcohols, resulting in a mixture of molecular species.

Key Identifiers:

PropertyValueSource
CAS Number90506-73-3
INCI NameCetearyl Phosphate
IUPAC NamePhosphoric Acid, Mono- and Di-C16-18-Alkyl Esters
Molecular FormulaC₃₄H₇₁O₈P (representative)
Molecular Weight638.8965 g/mol
EINECS Number291-938-1
COSING REF No.55338

The compound’s structure varies depending on the ratio of cetyl to stearyl alcohols and the degree of esterification (mono- or di-ester). This variability influences its physical properties, such as melting point and solubility, which are critical for formulation stability in cosmetic products.

Historical Development and Industrial Relevance

The synthesis of phosphoric acid esters dates to early 20th-century research on biochemical processes, as seen in studies of hexahydrophenol esters. However, cetearyl phosphate’s industrial adoption emerged later, driven by the cosmetics industry’s demand for multifunctional ingredients.

Initially explored for its emulsifying properties, cetearyl phosphate gained prominence as a replacement for traditional surfactants due to its mildness and compatibility with skin. Its ability to stabilize oil-in-water emulsions made it invaluable in creams and lotions, where it enhances texture and prevents phase separation. By the late 20th century, advancements in esterification techniques enabled large-scale production, cementing its role in formulations requiring both conditioning and emulsification.

Regulatory Classification and INCI Designations

Cetearyl phosphate is globally recognized under the INCI system, ensuring standardized labeling in cosmetic products. Regulatory bodies, including the European Commission, classify it as a skin-conditioning agent, permitting its use in rinse-off and leave-on formulations.

Regulatory Highlights:

  • EU Cosmetics Regulation: Listed under Annex III, with no restrictions on concentration for skin applications.
  • U.S. FDA: Generally recognized as safe (GRAS) for topical use, adhering to Good Manufacturing Practices (GMP).
  • COSING Database: Approved for use in cosmetics, with documentation emphasizing its non-irritating profile.

The compound’s INCI designation ensures transparency in product labeling, aligning with global regulatory frameworks that prioritize consumer safety and ingredient traceability.

Molecular Architecture and Isomeric Forms

Cetearyl phosphate represents a complex mixture of phosphoric acid esters derived from cetearyl alcohol, which itself comprises a blend of cetyl (16-carbon) and stearyl (18-carbon) fatty alcohols [3] [10]. The compound exhibits the molecular formula C34H71O8P with a molecular weight of 634.88 g/mol, though this represents the predominant molecular species within the mixture [3]. The fundamental molecular architecture consists of phosphoric acid esterified with cetearyl alcohol moieties, creating mono-, di-, and potentially tri-substituted phosphate esters [1] [34].

The structural framework of cetearyl phosphate centers on a phosphoric acid core (H3PO4) where one or more hydroxyl groups have been substituted with cetearyl alcohol residues through ester linkages [6] [11]. This esterification process generates distinct isomeric forms based on the degree of substitution and the specific fatty alcohol chain lengths present [23] [24]. The mono-ester forms contain a single cetearyl chain attached to the phosphate group, retaining two free hydroxyl groups that confer acidic properties and water solubility characteristics [25] [26].

Di-ester configurations involve two cetearyl alcohol molecules bound to the phosphate center, leaving one free hydroxyl group [24] [26]. These structures exhibit reduced hydrophilicity compared to mono-esters while maintaining some water-dispersible properties [35]. The molecular architecture allows for various positional isomers depending on which hydroxyl groups of the phosphoric acid participate in esterification [21] [23].

The presence of both cetyl and stearyl alcohol components introduces additional structural complexity through chain length variation [3] [34]. Individual molecules within the cetearyl phosphate mixture may contain purely cetyl chains, purely stearyl chains, or mixed cetyl-stearyl substitution patterns [26] [34]. This heterogeneity contributes to the compound's broad performance characteristics in formulated products [2] [5].

Spectroscopic analysis reveals characteristic phosphorus-31 nuclear magnetic resonance signals that distinguish between mono- and di-ester forms [16] [17]. The mono-ester species typically exhibit chemical shifts around 1.8-2.0 parts per million, while di-ester forms appear at slightly different chemical shift values due to altered electronic environments around the phosphorus center [20] [22]. These spectroscopic signatures provide definitive identification of the various structural components within cetearyl phosphate mixtures [25] [41].

Mono- vs. Di-Cetyl Phosphate Ester Ratios

Quantitative determination of ester ratios employs multiple analytical approaches, with phosphorus-31 nuclear magnetic resonance spectroscopy providing the most definitive characterization [25] [27]. High-performance liquid chromatography coupled with mass spectrometry detection offers complementary quantification capabilities, particularly for routine quality control applications [24] [27]. Titration-based methods can distinguish between mono- and di-ester forms based on their differing acid values, though these approaches provide less detailed compositional information [24] [15].

The following table summarizes typical mono- vs. di-ester ratios observed in commercial cetearyl phosphate products:

Product GradeMono-ester (%)Di-ester (%)Analytical MethodReference
Standard Grade75-8515-25Phosphorus-31 Nuclear Magnetic Resonance [25]
High Purity85-928-15High-Performance Liquid Chromatography-Mass Spectrometry [24]
Technical Grade70-8020-30Titration Analysis [15]
Pharmaceutical Grade89-946-11Flow Injection Analysis-Mass Spectrometry [24]

Manufacturing parameters significantly influence the final ester distribution, with reaction temperature, reactant stoichiometry, and reaction time serving as primary control variables [23] [26]. Lower reaction temperatures generally favor mono-ester formation, while extended reaction periods and excess phosphoric acid reagents promote di-ester generation [21] [23]. The molar ratio of polyphosphoric acid to cetearyl alcohol critically determines the final product composition, with ratios between 2.5:1 and 3.5:1 typically yielding optimal mono-to-di-ester distributions [23].

Process optimization studies indicate that maintaining reaction temperatures between 70-85 degrees Celsius and employing 2-6 mole percent excess polyphosphoric acid relative to fatty alcohol produces cetearyl phosphate with mono-to-di-ester ratios exceeding 90:10 [23]. Post-synthesis hydrolysis conditions further influence the final ester distribution through selective hydrolysis of di-ester species under controlled pH and temperature conditions [21] [24].

Quality control protocols mandate regular monitoring of ester ratios throughout production cycles to ensure consistent product performance [24] [33]. Variations in mono-to-di-ester ratios directly affect emulsion stability, viscosity modification properties, and compatibility with other formulation components [2] [5]. Products with higher mono-ester content typically exhibit enhanced water solubility and stronger emulsification capabilities, while increased di-ester proportions contribute to improved substantivity and film-forming characteristics [26] [35].

Impurity Profile and Quality Control Metrics

The impurity profile of cetearyl phosphate encompasses residual starting materials, synthesis by-products, and degradation compounds that may affect product quality and performance [11] [12]. Primary impurities include unreacted cetearyl alcohol, free phosphoric acid, inorganic phosphate salts, and trace heavy metal contaminants [6] [12]. Comprehensive quality control protocols address each impurity category through specific analytical methods and acceptance criteria [15] [24].

Residual cetearyl alcohol content typically ranges from 0.5% to 2.0% in commercial products, depending on synthesis efficiency and purification procedures [23] [24]. This parameter is monitored through gas chromatography-flame ionization detection methods that provide quantitative determination of individual alcohol components [24] [13]. Free phosphoric acid content, arising from incomplete esterification or hydrolytic degradation, generally remains below 0.7% in properly manufactured material [23] [12].

Inorganic phosphate impurities, primarily consisting of mono- and dibasic phosphate salts, originate from side reactions during synthesis and neutralization steps [23] [29]. These contaminants are quantified through ion chromatography or colorimetric molybdenum blue analysis, with typical specifications limiting inorganic phosphate content to less than 0.9% by weight [23] [24]. The presence of excessive inorganic phosphates can adversely affect product solubility and emulsification performance [12] [29].

Heavy metal contamination represents a critical quality parameter, particularly for pharmaceutical and cosmetic applications [29] [30]. Typical heavy metal impurities include iron, copper, lead, and arsenic, originating from raw material sources or processing equipment [29] [32]. Inductively coupled plasma-optical emission spectroscopy provides sensitive detection and quantification of metallic contaminants, with industry standards typically requiring total heavy metal content below 10 parts per million [29] [15].

The following table presents typical impurity specifications for pharmaceutical-grade cetearyl phosphate:

Impurity CategorySpecification LimitAnalytical MethodDetection Sensitivity
Free Cetearyl Alcohol≤ 1.5%Gas Chromatography-Flame Ionization Detection0.01%
Free Phosphoric Acid≤ 0.7%Acid-Base Titration0.05%
Inorganic Phosphate≤ 0.9%Ion Chromatography0.02%
Heavy Metals (Total)≤ 10 ppmInductively Coupled Plasma-Optical Emission Spectroscopy0.1 ppm
Water Content≤ 1.0%Karl Fischer Titration0.01%
Chloride Content≤ 50 ppmIon-Selective Electrode1 ppm

Water content determination through Karl Fischer titration ensures product stability and prevents hydrolytic degradation during storage [22] [24]. Excessive moisture content can promote ester hydrolysis, leading to increased free acid levels and altered functional properties [12] [22]. Industry standards typically limit water content to below 1.0% for optimal product stability [24] [15].

Microbiological quality assessment includes testing for total aerobic microbial count, yeast and mold contamination, and specific pathogenic organisms [12] [33]. These evaluations ensure product safety for intended applications, particularly in personal care and pharmaceutical formulations [11] [33]. Preservation effectiveness testing may be required for products intended for use in preserved formulations [12].

Analytical method validation for impurity determination follows established guidelines for accuracy, precision, specificity, and detection limits [38] [42]. Method development protocols ensure reliable quantification across the specified concentration ranges while avoiding interference from product matrix components [39] [44]. Regular method performance verification through proficiency testing and inter-laboratory comparisons maintains analytical reliability [12] [33].

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

638.48865622 g/mol

Monoisotopic Mass

638.48865622 g/mol

Heavy Atom Count

43

Dates

Modify: 2024-08-10

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